![molecular formula C17H12N2O3 B2768240 N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide CAS No. 332102-42-8](/img/structure/B2768240.png)
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an anthraquinone core fused with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide typically involves the reaction of anthraquinone derivatives with ethylamine under specific conditions. The process may include steps such as:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the ethyl group: This step involves the reaction of the intermediate compound with ethylamine, often under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
科学的研究の応用
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism of action of N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and affecting cellular processes.
Modulating signaling pathways: Influencing various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide can be compared with other similar compounds, such as:
6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide: This compound has a similar core structure but different functional groups, leading to distinct properties and applications.
N-[2-(4-Fluorophenyl)ethyl]-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide: The presence of a fluorophenyl group in this compound results in different chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-ethyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-2-18-17(21)12-8-7-11-13-14(12)19-22-16(13)10-6-4-3-5-9(10)15(11)20/h3-8H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOYEPGHTRWCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2768157.png)
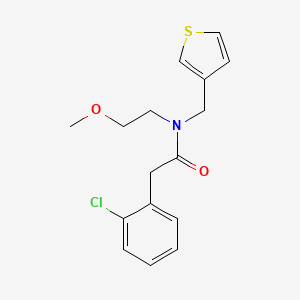
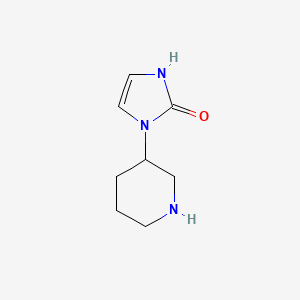
![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)
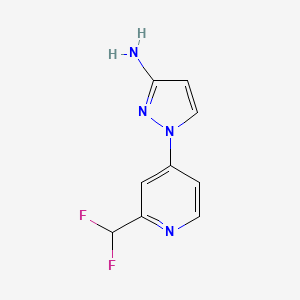
![ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2768171.png)
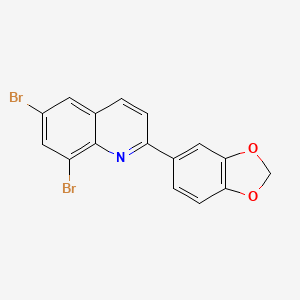
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2768173.png)
![1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2768174.png)
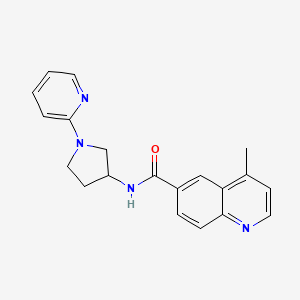
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)
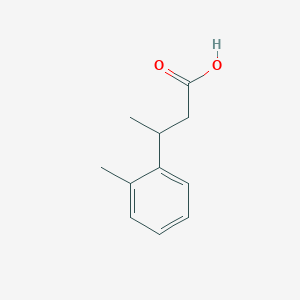
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2768180.png)
